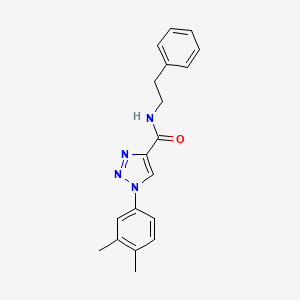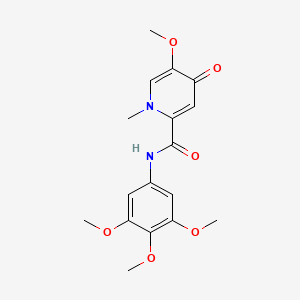![molecular formula C18H19F2N7OS B6575343 4-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide CAS No. 1040653-57-3](/img/structure/B6575343.png)
4-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"4-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide" is a complex organic compound featuring multiple functional groups, including piperazine, tetrazole, and carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "4-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide" generally involves multi-step organic synthesis. The steps typically include:
Formation of the 1H-1,2,3,4-tetrazole ring: : Using 3,4-difluoroaniline as a starting material, a cycloaddition reaction with azides under acidic conditions forms the tetrazole ring.
Coupling reactions: : Linking the tetrazole with piperazine through a Michael addition reaction.
Carboxamide formation: : The final step involves coupling the piperazine derivative with thiophen-2-ylmethanamine under dehydrative conditions to form the carboxamide.
Industrial Production Methods
For large-scale production, the synthesis route may be optimized to increase yield and reduce costs. Techniques such as continuous flow chemistry, use of robust catalysts, and optimization of reaction conditions (temperature, pressure, pH) are typically employed to achieve industrial scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of reactions:
Oxidation: : Mild oxidizing agents can potentially oxidize specific sites in the molecule, altering its structure and reactivity.
Reduction: : Reducing agents like hydrides can reduce nitro groups if present.
Substitution: : Electrophilic or nucleophilic substitutions on the aromatic rings can be performed, potentially adding functional groups for further derivatization.
Common Reagents and Conditions
Typical reagents include:
Oxidizing agents: : Potassium permanganate, hydrogen peroxide
Reducing agents: : Sodium borohydride, lithium aluminum hydride
Substitution conditions: : Utilizing halogenated solvents and bases like potassium carbonate
Major Products
The major products from these reactions depend on the specific reagents and conditions used. Oxidation might yield oxidized derivatives; reduction can produce amines or alcohols; substitution can add new functional groups.
Scientific Research Applications
Chemistry
Used as a building block for designing new organic compounds.
Studied for its unique structural features and reactive sites.
Biology
Investigated for its potential as a therapeutic agent, particularly for neurological disorders.
Medicine
Examined for its potential in drug discovery, particularly as an inhibitor of specific biological targets.
Potential use in the treatment of various conditions related to the nervous system.
Industry
Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
Molecular Targets and Pathways
This compound's mechanism of action involves binding to specific protein targets in the body, potentially altering their function. The carboxamide group is crucial for interacting with enzymatic sites, while the piperazine ring can stabilize the interaction through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Comparison
Compared to similar compounds, "4-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide" stands out due to its unique combination of functional groups, providing a diverse array of reactive sites and potential interactions with biological targets.
List of Similar Compounds
1-(3,4-difluorophenyl)-tetrazole derivatives
Piperazine carboxamide analogs
Thiophene-containing organic compounds
Overall, this compound exemplifies the intersection of advanced organic synthesis and practical applications in research and industry.
Properties
IUPAC Name |
4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N7OS/c19-15-4-3-13(10-16(15)20)27-17(22-23-24-27)12-25-5-7-26(8-6-25)18(28)21-11-14-2-1-9-29-14/h1-4,9-10H,5-8,11-12H2,(H,21,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRDSPQVTAHNJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)C(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate](/img/structure/B6575267.png)
![1-(4-methylphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6575268.png)

![2-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6575276.png)
![1-benzyl-4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine](/img/structure/B6575285.png)
![2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B6575288.png)
![2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6575301.png)
![1-cyclopropanecarbonyl-4-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine](/img/structure/B6575308.png)
![2-ethyl-1-(4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)butan-1-one](/img/structure/B6575320.png)
![1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine](/img/structure/B6575325.png)
![1-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methanesulfonylpiperazine](/img/structure/B6575330.png)
![4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B6575346.png)
![1-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(2-methylbenzoyl)piperazine](/img/structure/B6575347.png)

